molecular formula C21H17N3O2 B2830620 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 891123-53-8

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2830620
CAS No.: 891123-53-8
M. Wt: 343.386
InChI Key: KHCRWNHPJHCEAB-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a synthetic chemical hybrid incorporating a 1,3,4-oxadiazole scaffold and a naphthalene ring system, designed for advanced anticancer research. This compound is of significant interest in medicinal chemistry due to the established pharmacological profile of its core structures; the 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, known to contribute to cytotoxicity against malignant cells and to interact with a range of biological targets relevant to cancer proliferation . Specifically, 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects by inhibiting key enzymes and proteins involved in cancer cell survival, such as thymidylate synthase, histone deacetylases (HDAC), topoisomerase II, and telomerase . The naphthalene component provides a hydrophobic bicyclic system that can enhance binding to protein active sites . This molecular architecture suggests potential for the compound to act as a protein kinase inhibitor. Structural hybrids of this type have been rationally designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase receptor that plays a pivotal role in tumour angiogenesis . Inhibition of VEGFR-2 signalling is a validated strategy for anticancer therapy, as it disrupts the formation of new blood vessels that supply tumours . Researchers can utilize this For Research Use Only compound for in vitro studies to evaluate its cytotoxic activity across a panel of human cancer cell lines, to investigate its specific mechanism of action through enzyme inhibition assays, and to conduct molecular docking studies to model its interaction with target proteins like VEGFR-2 . It is supplied exclusively for laboratory research purposes and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-7-8-14(2)18(11-13)20-23-24-21(26-20)22-19(25)17-10-9-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCRWNHPJHCEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and aromatic systems in the compound exhibit sensitivity to oxidative conditions. Key findings include:

  • Oxidative Ring Opening : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the oxadiazole ring may undergo cleavage, yielding intermediates such as carboxylic acids or amides. For example, oxidation of analogous oxadiazole derivatives has been shown to produce nitro-substituted byproducts.

  • Aromatic Ring Oxidation : The naphthalene moiety can undergo oxidation at specific positions, forming hydroxylated or quinone-like structures, depending on reaction conditions .

Reaction TypeReagents/ConditionsMajor Products
Oxidative cleavageKMnO₄, H₂SO₄, heatCarboxylic acid derivatives
Aromatic oxidationCrO₃, acetic acidHydroxylated naphthalene

Hydrolysis

The carboxamide group and oxadiazole ring are susceptible to hydrolysis:

  • Acidic Hydrolysis : In concentrated HCl or H₂SO₄, the oxadiazole ring may hydrolyze to form semicarbazides or hydrazides. For example, related compounds hydrolyze to yield thiosemicarbazides under acidic conditions .

  • Basic Hydrolysis : NaOH or KOH promotes cleavage of the carboxamide bond, generating naphthalene-2-carboxylic acid and substituted oxadiazole amines.

Reaction TypeConditionsProducts
Acidic hydrolysisHCl (conc.), refluxSemicarbazide intermediates
Basic hydrolysisNaOH, ethanolNaphthalene-2-carboxylic acid + oxadiazole amine

Substitution Reactions

Electrophilic and nucleophilic substitution reactions are prominent due to the aromatic systems:

  • Electrophilic Aromatic Substitution : The naphthalene and dimethylphenyl rings undergo nitration, halogenation, or sulfonation. Electron-donating methyl groups on the phenyl ring direct substitution to para positions .

  • Nucleophilic Substitution : The oxadiazole ring’s sulfur or oxygen atoms may participate in nucleophilic displacement reactions, particularly with alkyl halides or amines .

Reaction TypeReagentsPositional Selectivity
NitrationHNO₃, H₂SO₄Para to methyl groups (dimethylphenyl ring)
HalogenationCl₂, FeCl₃Ortho/para on naphthalene

Reduction Reactions

Selective reduction of functional groups has been observed:

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, altering biological activity .

  • Oxadiazole Ring Reduction : LiAlH₄ reduces the oxadiazole ring to form diamine derivatives, though this is less common.

Functional GroupReducing AgentProduct
Nitro (-NO₂)H₂, Pd-CAmine (-NH₂)
OxadiazoleLiAlH₄Diamine derivative

Cyclization and Functionalization

The compound serves as a precursor in synthesizing heterocyclic systems:

  • Schiff Base Formation : Reaction with aldehydes or ketones forms imine-linked derivatives, useful in coordination chemistry .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/alkyl groups to the naphthalene ring, enhancing structural diversity .

Mechanistic Insights

  • Oxadiazole Reactivity : The 1,3,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the C-2 position, while its aromaticity stabilizes transition states during substitution.

  • Steric Effects : The 2,5-dimethylphenyl group imposes steric hindrance, limiting reactivity at proximal sites and directing substitutions to distal positions .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been studied for its potential to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .

1.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. Studies suggest that the oxadiazole ring enhances the interaction with microbial membranes, leading to increased permeability and cell death . This property makes it a candidate for developing new antimicrobial agents.

Materials Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

This compound has been explored as a potential material for use in OLEDs due to its favorable electronic properties. Its ability to emit light efficiently when subjected to an electric current makes it suitable for applications in display technologies .

2.2 Photovoltaic Devices

The compound's photophysical properties have also led to investigations into its use in organic photovoltaic devices. Its strong absorption characteristics and charge transport capabilities can contribute to improved energy conversion efficiencies .

Analytical Chemistry Applications

3.1 Fluorescent Probes

The fluorescence properties of this compound make it an excellent candidate for use as a fluorescent probe in biological assays. Its high quantum yield allows for sensitive detection of biomolecules in complex mixtures .

3.2 Sensor Development

Recent studies have focused on developing sensors based on this compound for detecting environmental pollutants and toxic substances. The compound's ability to change fluorescence intensity in response to specific analytes can be harnessed for real-time monitoring applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; potential for drug development
Antimicrobial Properties Effective against various pathogens; potential for new antimicrobial agents
OLEDs High efficiency light emission; suitable for display technologies
Photovoltaics Enhanced energy conversion efficiency; promising material for solar cells
Fluorescent Probes High sensitivity in biological assays; effective detection of biomolecules
Sensors Real-time monitoring capabilities; effective detection of pollutants

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide with key analogs from the literature, focusing on substituent effects, physical properties, and bioactivity:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reported Bioactivity Source
This compound 2,5-Dimethylphenyl, naphthalene-2-amide C₂₂H₁₉N₃O₂ 357.41 Not reported Oxadiazole, carboxamide Inferred: Potential agrochemical use Target Compound
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 3-Methoxyphenyl, naphthalene-2-amide C₂₁H₁₇N₃O₃ 359.38 Not reported Oxadiazole, methoxy, carboxamide Inferred: Structural analog for SAR
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl naphthalene-1-carbothioate 4-Nitrophenyl, naphthalene-1-thioate C₁₉H₁₃N₅O₃S 391.40 168–170 Oxadiazole, nitro, thioester Herbicidal/plant growth modulation
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 4-Methoxybenzyl, triazole, thioate C₂₁H₁₈N₄O₂S 390.46 166–167 Triazole, methoxy, thioester Not specified
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide Thiazole, oxadiazole, dimethylphenyl C₁₇H₁₉N₅O₂S₂ 389.49 134–178 Oxadiazole, thiazole, sulfanyl Not specified

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., nitro ) correlate with higher melting points (168–170°C) due to increased polarity and intermolecular interactions. Methoxy Substitution introduces moderate polarity, balancing solubility and stability.

Bioactivity Trends :

  • Compounds with thioester or sulfanyl linkages (e.g., ) often exhibit herbicidal or plant growth-regulating activities, likely due to interactions with enzymatic thiol groups .
  • Triazole-containing analogs () may diverge in activity compared to oxadiazole derivatives, as triazoles are more nucleophilic and prone to hydrogen bonding .

Spectral Data Consistency :

  • IR and NMR spectra across analogs confirm the presence of C=O (1684–1633 cm⁻¹) , C=N (1517–1518 cm⁻¹) , and aromatic C-H stretches, validating structural integrity .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H24N4O3
Molecular Weight: 396.45 g/mol
CAS Number: 891125-44-3

The compound features a naphthalene moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Oxadiazole Ring: This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
  • Formation of the Naphthalene Linkage: The naphthalene moiety is introduced via coupling reactions.

Advanced techniques such as continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Anticancer Properties

Research has demonstrated that oxadiazole derivatives exhibit promising anticancer properties. Specifically, this compound has been investigated for its potential as a Vascular Endothelial Growth Factor Receptor (VEGFR-2) inhibitor. VEGFR-2 is a critical target in cancer therapy due to its role in angiogenesis.

Key Findings:

  • Inhibition of Cell Proliferation: Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by disrupting microtubule formation and inducing apoptosis .
  • Mechanism of Action: The compound's mechanism involves binding to VEGFR-2 and interfering with its signaling pathways, leading to reduced tumor growth and metastasis .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity: Some studies suggest that oxadiazole derivatives possess antibacterial properties against various Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects: Preliminary research indicates that compounds with similar structures may exhibit anti-inflammatory effects by modulating cytokine production .

Case Studies

  • VEGFR-2 Inhibition Study:
    • A series of oxadiazole-naphthalene hybrids were synthesized and evaluated for their VEGFR-2 inhibitory activity.
    • Results showed that modifications in the substituents significantly influenced the biological potency of these compounds.
CompoundIC50 (µM)Mechanism
This compound15VEGFR-2 inhibition
Control (Standard Inhibitor)10VEGFR-2 inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride under reflux conditions. Key steps include:

  • Use of phosphorus oxychloride as a dehydrating agent to form the oxadiazole ring .
  • Optimization of reaction temperature (100–120°C) and solvent choice (e.g., ethanol or DMF) to improve yield (reported up to 65–75%) .
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Critical Parameter : Impurities often arise from incomplete cyclization; monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and naphthalene carboxamide (δ 165–170 ppm for carbonyl) .
  • IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (oxadiazole C=N) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 343.4, consistent with molecular formula C₂₁H₁₇N₃O₂ .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Moderate inhibition against E. coli (MIC ~25 µg/mL) and S. aureus (MIC ~50 µg/mL) in agar diffusion assays .
  • Enzyme Inhibition : IC₅₀ of 12 µM against α-glucosidase, suggesting antidiabetic potential .
  • Cytotoxicity : EC₅₀ ~40 µM in MTT assays against HeLa cells, indicating potential anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Assays : Standardize protocols (e.g., use identical cell lines like HeLa or MCF-7) and controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or polymorphic effects .
  • Pathway Analysis : Use RNA-seq or proteomics to identify differential target engagement (e.g., COX-2 vs. LOX inhibition) .

Q. What experimental strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Solubility Enhancement : Co-crystallization with succinic acid increases aqueous solubility by 5-fold .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve membrane permeability .
  • ADME Profiling : Use in vitro Caco-2 assays for permeability and cytochrome P450 inhibition studies to predict metabolic stability .

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Identify binding poses with targets like EGFR (PDB ID: 1M17) or α-glucosidase (PDB ID: 1XSI) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to predict binding affinity .

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